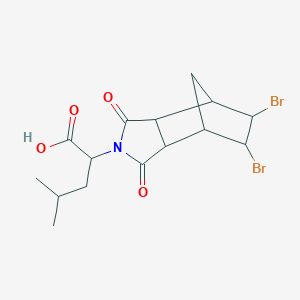![molecular formula C20H27N3O3S B11609804 2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione](/img/structure/B11609804.png)
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione is a complex organic compound that features a cyclohexane ring substituted with a thiophene group and a piperazine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the cyclohexane-1,3-dione as the core structure. The thiophene group can be introduced through a Friedel-Crafts acylation reaction, while the piperazine derivative can be attached via nucleophilic substitution reactions. The final step often involves the formation of the imine linkage through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered.
Análisis De Reacciones Químicas
Types of Reactions
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The thiophene group may contribute to the compound’s electronic properties, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential therapeutic applications.
Cyclohexane-1,3-dione derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-({[2-(4-Propanoylpiperazin-1-yl)ethyl]amino}methylidene)-5-(thiophen-2-yl)cyclohexane-1,3-dione is unique due to the combination of its piperazine and thiophene groups, which confer distinct electronic and binding properties. This makes it a valuable compound for research in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C20H27N3O3S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
3-hydroxy-2-[2-(4-propanoylpiperazin-1-yl)ethyliminomethyl]-5-thiophen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H27N3O3S/c1-2-20(26)23-9-7-22(8-10-23)6-5-21-14-16-17(24)12-15(13-18(16)25)19-4-3-11-27-19/h3-4,11,14-15,24H,2,5-10,12-13H2,1H3 |
Clave InChI |
PQRJGEMVVSMCQF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CS3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(1,3-benzodioxol-5-yl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11609722.png)
![2-[(4E)-4-[(1-Methyl-1H-indol-3-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11609725.png)
![3-[(2-methylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11609729.png)
![3-[5-(4-fluorophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11609746.png)
![2-Amino-2',5-dioxo-1'-(prop-2-yn-1-yl)-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11609754.png)
![3,4-Dimethylcyclohexyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B11609762.png)
![7-cyclopentyl-6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609764.png)
![(7Z)-3-(3-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11609768.png)
![3-({5-[(4-Chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid](/img/structure/B11609769.png)
![2-[(E)-2-(3,5-dibromo-4-methoxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B11609779.png)


![3-[(2E)-2-[(5-bromofuran-2-yl)methylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B11609791.png)
![N-cyclohexyl-6-imino-13-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609819.png)
